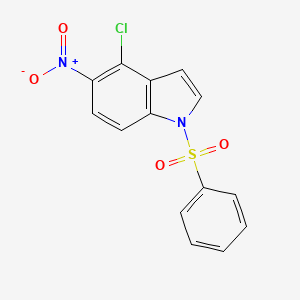
4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-indole is a useful research compound. Its molecular formula is C14H9ClN2O4S and its molecular weight is 336.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-indole is a heterocyclic compound characterized by its complex structure, which includes a fused indole ring system along with chlorinated and nitro functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H8ClN3O4S, indicating the presence of key functional groups that contribute to its biological reactivity. The chlorine and nitro groups are particularly noteworthy for their roles in biological interactions, potentially influencing the compound's pharmacological properties .
The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets within cells. The nitro and sulfonyl groups may facilitate binding to various biological macromolecules, leading to alterations in cellular processes such as apoptosis and cell cycle regulation.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often range from 0.25 to 32 µg/mL against various bacterial strains .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.25 |
| Compound B | Escherichia coli | 0.5 |
| Compound C | Salmonella enterica | 2 |
Antiviral Activity
The antiviral potential of compounds related to this compound has also been explored. Studies suggest that modifications at the 4 and 5 positions of the indole ring can enhance antiviral activity against viruses such as HIV and HCV. For example, certain derivatives have shown promising results in inhibiting viral replication in cellular models .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Research has identified its potential as a tubulin polymerization inhibitor, which disrupts microtubule dynamics essential for cancer cell proliferation. In vitro studies have demonstrated that certain derivatives induce G2/M phase cell cycle arrest and trigger apoptosis in various cancer cell lines, with IC50 values ranging from 0.57 to 8.7 µM depending on the specific target cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 8.7 | Tubulin polymerization inhibition |
| MDA-MB-231 | 0.102 | Apoptosis induction |
| Huh7 | 5.0 | G2/M phase arrest |
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Case Study on Anticancer Efficacy : A study investigated the effects of a derivative on Huh7 hepatocellular carcinoma cells, revealing significant inhibition of cell growth and induction of apoptosis through disruption of microtubule assembly .
- Antiviral Screening : In a screening assay against HIV-1, derivatives exhibited varying degrees of inhibition, suggesting that structural modifications can enhance activity against viral targets .
- Antimicrobial Testing : A series of related compounds were tested against clinical isolates of MRSA and other pathogens, demonstrating MIC values as low as 0.25 µg/mL for some derivatives, indicating strong antibacterial potential .
特性
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-5-nitroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O4S/c15-14-11-8-9-16(12(11)6-7-13(14)17(18)19)22(20,21)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZIVNKAVXUUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














